Ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate
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Overview
Description
Ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phenylsulfanyl group and a propanoyl group attached to a phenyl ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, similar to ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate, used in perfumes.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate |
InChI |
InChI=1S/C19H20O3S/c1-3-17(20)14-10-11-18(23-16-8-6-5-7-9-16)15(12-14)13-19(21)22-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
FENDQLXGBJKOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OCC |
Origin of Product |
United States |
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